molecular formula C11H14N6OS2 B2364959 1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-71-7

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2364959
CAS No.: 899740-71-7
M. Wt: 310.39
InChI Key: SGCYTEFEOQJDFF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and a pyrimidin-2-yl moiety. The thioether linkage (-S-) connects the thiadiazole to a propyl chain, which is further bonded to the urea group. Such structural features are common in medicinal chemistry, as 1,3,4-thiadiazoles and pyrimidines are known for their bioactivity, including antifungal, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6OS2/c1-8-16-17-11(20-8)19-7-3-6-14-10(18)15-9-12-4-2-5-13-9/h2,4-5H,3,6-7H2,1H3,(H2,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYTEFEOQJDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCNC(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a novel compound with significant potential in various biological applications. Its unique structural components, including a thiadiazole moiety and a pyrimidine ring, suggest diverse biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15N5S2\text{C}_{12}\text{H}_{15}\text{N}_5\text{S}_2

This structure includes:

  • Thiadiazole ring : Known for its antimicrobial properties.
  • Pyrimidine ring : Associated with various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity :

  • Bacterial Inhibition : Studies have shown that similar thiadiazole derivatives can effectively inhibit antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antifungal Properties : The compound has demonstrated effectiveness against various fungal pathogens, including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Case Studies :

  • A study reported that derivatives of thiadiazole exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk . This highlights the compound's potential in treating infections caused by these pathogens.
  • Another investigation into the cytotoxic effects on cancer cell lines indicated that thiadiazole derivatives could inhibit proliferation in U937 cells with an IC50 value of 16.23 μM, showcasing their anticancer potential .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors associated with microbial resistance mechanisms. This interaction can lead to enhanced efficacy against resistant strains while minimizing side effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Compound AThiadiazole + IsoxazoleAntibacterial, Antifungal
Compound BThiadiazole + PyridineAntiviral, Anticancer
Target Compound Thiadiazole + Pyrimidine Broad-spectrum antimicrobial

The dual-action mechanism derived from both the thiadiazole and pyrimidine moieties provides a broader spectrum of activity compared to other compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure high purity and yield. Typical methods include:

  • Nucleophilic Substitution Reactions : Utilizing thiadiazole derivatives as nucleophiles.
  • Hydrolysis Reactions : Facilitating the formation of urea derivatives from appropriate precursors .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several synthesized derivatives (Table 1). Key differences lie in substituent groups, which influence properties such as melting points, solubility, and biological activity.

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents on Thiadiazole/Phenyl Rings Melting Point (°C) Yield (%) Reference
1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea 5-Methyl (thiadiazole); pyrimidin-2-yl (urea) Not reported Not reported N/A
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-...-yl)propyl)thio)-urea (8d) 4-Bromophenyl; 2,4-difluorophenyl 155–160 70
1-(p-Tolyl)-3-(5-((2-(2,4-difluorophenyl)-...-yl)propyl)thio)-urea (8e) p-Tolyl; 2,4-difluorophenyl 145–150 60
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-...-yl)propyl)thio)-urea (8f) 3-Chlorophenyl; 2,4-difluorophenyl 148–155 60

Key Observations :

  • Substituent Effects: Halogenated phenyl groups (e.g., bromo, chloro) correlate with higher melting points compared to non-halogenated analogs (e.g., p-tolyl in 8e) .
  • Bioactivity Link : The pyrimidin-2-yl group in the target compound may enhance DNA intercalation or enzyme inhibition, similar to pyrimidine-containing antitumor agents .

Anticancer Activity :

  • A pyrimidine-thiophene urea derivative () exhibited IC50 values of 0.058–0.23 μM against H460 and MDA-MB-231 cell lines .
  • Oxadiazole analogs with pyrimidin-2-yl thio groups () demonstrated cytotoxicity, suggesting the target compound’s thiadiazole core could offer comparable or improved activity .

Challenges and Opportunities

  • Bioavailability : Urea derivatives often face solubility issues; the 5-methyl group in the thiadiazole may improve lipophilicity compared to halogenated analogs .
  • Selectivity : Pyrimidine moieties can enhance kinase or receptor targeting, but off-target effects require evaluation .

Preparation Methods

Synthetic Pathways and Methodological Approaches

Nucleophilic Substitution for Thioether Linkage Formation

The critical thioether bridge (-S-propyl-) connecting the 5-methyl-1,3,4-thiadiazole and urea moieties is typically formed via nucleophilic substitution. 5-Methyl-1,3,4-thiadiazole-2-thiol reacts with 1-chloro-3-iodopropane or 1,3-dibromopropane in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under basic conditions (K₂CO₃, Et₃N). For example:

  • Step 1 : 5-Methyl-1,3,4-thiadiazole-2-thiol (1 equiv) + 1-chloro-3-iodopropane (1.2 equiv) → 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl iodide (Yield: 78–85%).
  • Conditions : Reflux at 80°C for 12 h, followed by extraction with ethyl acetate and silica gel chromatography.
Table 1: Optimization of Thioether Formation
Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 12 85
Acetonitrile Et₃N 60 18 78
THF NaH 25 24 65

Urea Bond Construction via Isocyanate Coupling

The urea functional group is introduced by reacting the intermediate 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine with pyrimidin-2-yl isocyanate. Alternative methods include:

  • Route A : Direct coupling using pyrimidin-2-yl isocyanate (1.5 equiv) in dichloromethane at 0–5°C.
  • Route B : Carbonyldiimidazole (CDI)-mediated activation of the amine, followed by reaction with pyrimidin-2-ylamine.

Key Observations :

  • Route A achieves higher yields (72–80%) but requires strict moisture control.
  • Route B avoids handling toxic isocyanates, with yields of 65–70%.
Table 2: Comparative Analysis of Urea Formation Methods
Method Reagent Solvent Yield (%) Purity (HPLC)
Isocyanate coupling Pyrimidin-2-yl isocyanate DCM 78 98.5
CDI activation CDI + pyrimidin-2-ylamine THF 68 97.2

Structural Elucidation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 4.8 Hz, 2H, thiadiazole-H), 3.45 (t, J = 6.2 Hz, 2H, -CH₂-S-), 2.51 (s, 3H, -CH₃), 1.92 (quin, J = 6.2 Hz, 2H, -CH₂-CH₂-CH₂-).
  • FT-IR : Peaks at 1642 cm⁻¹ (C=O urea), 1245 cm⁻¹ (C=S), and 3108 cm⁻¹ (N-H stretch).
  • LC-MS (ESI) : m/z 353.1 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation in Thioether Synthesis

Competing elimination reactions during thioether formation generate 3-((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)propyl derivatives if oxidants (e.g., H₂O₂) are present. Mitigation involves:

  • Using anhydrous solvents and inert atmospheres.
  • Lowering reaction temperatures to ≤80°C.

Urea Hydrolysis Under Acidic Conditions

The urea bond is susceptible to hydrolysis at pH < 3. Stabilization strategies include:

  • Neutral workup conditions (pH 6–8).
  • Avoiding prolonged exposure to protic solvents.

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Microreactor systems enhance yield (up to 88%) by improving heat transfer and reducing side reactions during thioether formation.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis : Ball milling reduces reaction time to 2 h (Yield: 70%).
  • Biocatalytic methods : Lipase-catalyzed urea bond formation under mild conditions (Yield: 62%).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The synthesis typically involves coupling a thiadiazole-thiol intermediate with a pyrimidinyl isocyanate. For example:

  • Step 1: React 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propylamine with pyrimidin-2-yl isocyanate in anhydrous dichloromethane under reflux (2–3 hours).
  • Step 2: Purify the crude product via Combiflash chromatography (gradient elution with ethyl acetate/hexane).
  • Step 3: Confirm structure using ¹H/¹³C NMR (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and HRMS (exact mass: ~335.08 g/mol) .
  • Critical Considerations: Use anhydrous solvents to avoid side reactions; optimize reaction time to balance yield and purity.

Advanced: How can structural contradictions in SAR studies be resolved for analogs of this compound?

  • Systematic Substituent Variation: Replace the methyl group on the thiadiazole with tert-butyl (to test steric effects) or phenyl (to assess π-π interactions). shows tert-butyl enhances target affinity but reduces aqueous solubility .
  • Orthogonal Assays: Combine enzymatic inhibition assays with cellular cytotoxicity tests (e.g., MTT) to distinguish direct target engagement from off-target effects.
  • Computational Modeling: Perform molecular docking to predict binding modes and identify critical residues. For example, pyrimidine’s nitrogen atoms may form hydrogen bonds with kinase active sites .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation: ¹H/¹³C NMR (e.g., thiadiazole protons at δ 7.2–7.5 ppm) and FT-IR (urea C=O stretch ~1650 cm⁻¹).
  • Purity Assessment: HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
  • Advanced Characterization: X-ray crystallography (as in ) resolves stereochemistry and hydrogen-bonding networks in the solid state .

Advanced: What strategies improve solubility while retaining bioactivity?

  • Polar Substituents: Introduce morpholino or pyridyl groups (e.g., ’s 8e compound with 4-fluorophenyl increases solubility in DMSO).
  • Prodrug Design: Mask the urea moiety with acid-labile groups (e.g., acetyl) for pH-dependent release.
  • Solubility Parameters: Calculate Hansen solubility parameters to identify compatible co-solvents (e.g., PEG-400) .

Basic: How is in vitro biological activity evaluated for this compound?

  • Cell-Based Assays: Use MTT or resazurin assays ( ) with cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Enzyme Inhibition: Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .

Advanced: How can target engagement and binding mode be determined?

  • Structural Biology: Co-crystallize the compound with its target protein (e.g., kinase) for X-ray diffraction (resolution ≤2.0 Å), as demonstrated in .
  • Biophysical Methods: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding.

Basic: What are common synthetic impurities, and how are they mitigated?

  • Impurities: Unreacted isocyanate (detected via IR) or hydrolyzed urea byproducts.
  • Mitigation: Use excess amine intermediate, monitor reaction progress by TLC, and employ silica gel chromatography for purification .

Advanced: How can metabolic stability be optimized for in vivo studies?

  • Deuterium Incorporation: Replace labile hydrogens (e.g., urea NH) with deuterium to slow CYP450-mediated degradation.
  • Prodrug Approaches: Use ester linkages for slow hydrolysis in plasma.
  • In Silico Prediction: Tools like MetaSite simulate metabolic pathways to prioritize stable analogs .

Basic: What safety precautions are required during synthesis?

  • Hazard Mitigation: Use fume hoods for volatile reagents (e.g., POCl₃ in ). Wear nitrile gloves and safety goggles.
  • Waste Disposal: Neutralize acidic/basic waste before disposal .

Advanced: How to validate the compound’s selectivity across related targets?

  • Panel Screening: Test against a kinase panel (e.g., 100+ kinases) to identify off-target inhibition.
  • CRISPR Knockout: Use isogenic cell lines lacking the target protein to confirm on-mechanism activity .

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